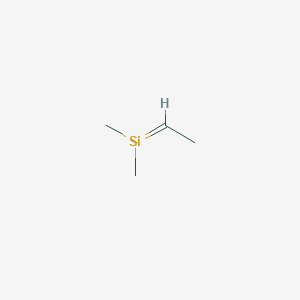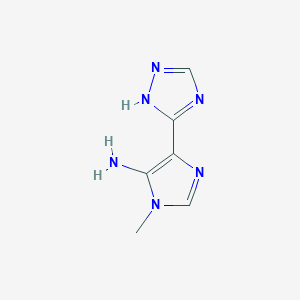
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound that contains both imidazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with 1,2,4-triazole-5-amine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or imidazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the triazole or imidazole rings .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler compound with similar triazole functionality.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and has been studied for its anticancer properties.
Uniqueness
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
54202-86-7 |
|---|---|
Molekularformel |
C6H8N6 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
3-methyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-9-4(5(12)7)6-8-2-10-11-6/h2-3H,7H2,1H3,(H,8,10,11) |
InChI-Schlüssel |
PQUFQKHCBKPVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1N)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)


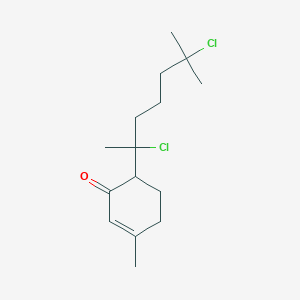
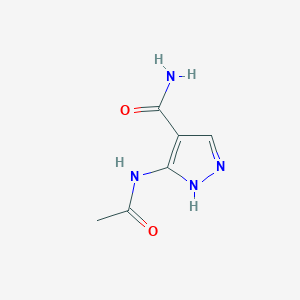
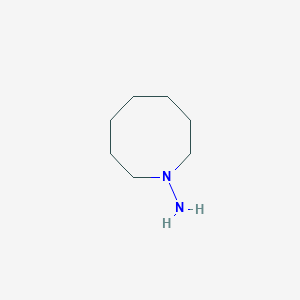
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
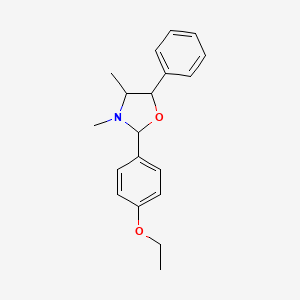

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
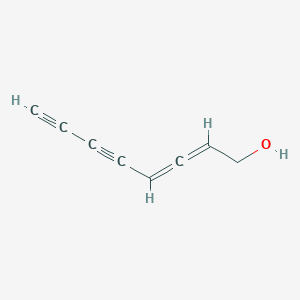
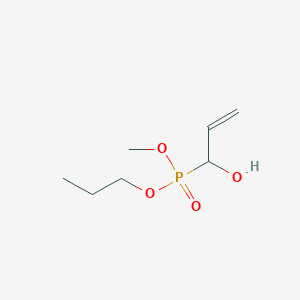
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
